molecular formula C14H15NO2 B187347 [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid CAS No. 26165-63-9

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Cat. No.: B187347
CAS No.: 26165-63-9
M. Wt: 229.27 g/mol
InChI Key: OJKIUURDWZWFAM-UHFFFAOYSA-N
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Description

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a phenyl ring which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Methyl Groups:

    Attachment to the Phenyl Ring: The pyrrole ring is then coupled to a phenyl ring through a Suzuki coupling reaction, using a palladium catalyst.

    Formation of the Acetic Acid Moiety: Finally, the phenyl ring is functionalized with an acetic acid group via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the acetic acid moiety to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties. Research is ongoing to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar pyrrole structure but with additional functional groups that enhance its bioactivity.

    2,5-Dimethylpyrrole: A simpler analog that lacks the phenyl and acetic acid moieties but shares the core pyrrole structure.

Uniqueness

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is unique due to its combination of a substituted pyrrole ring with a phenyl-acetic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)13-7-5-12(6-8-13)9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKIUURDWZWFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354236
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26165-63-9
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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